molecular formula C17H12FN3 B2390342 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-62-5

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2390342
CAS No.: 1030102-62-5
M. Wt: 277.302
InChI Key: PMZLOGWCLIWDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The pyrazolo[4,3-c]quinoline core is pharmacologically significant due to its ability to interact with diverse biological targets, including benzodiazepine receptors, cyclooxygenase-2 (COX-2), and phosphodiesterase 4 (PDE4) . Substituents at the 3- and 8-positions critically influence its physicochemical and biological properties. The 4-fluorophenyl group at position 3 enhances lipophilicity and metabolic stability, while the methyl group at position 8 modulates electronic effects and steric bulk . This compound is part of a broader class of pyrazoloquinolines explored for anticancer, anti-inflammatory, and neuropharmacological applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-10-2-7-15-13(8-10)17-14(9-19-15)16(20-21-17)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZLOGWCLIWDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of a quinoline derivative with a hydrazine derivative. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazoloquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated pyrazoloquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Molecules
3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline serves as an essential building block for synthesizing various biologically active compounds. The quinoline scaffold is pivotal in many pharmacologically relevant molecules. Several synthetic methods are employed to construct this scaffold:

  • Classical Synthesis Methods :
    • Gould–Jacob
    • Friedländer
    • Pfitzinger
    • Skraup
    • Doebner–Miller
    • Conrad–Limpach
  • Modern Techniques :
    • Transition metal-catalyzed reactions
    • Green chemistry approaches

These methods have demonstrated versatility in yielding derivatives with diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that derivatives of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exhibit several promising biological activities:

  • Anti-inflammatory Effects : Compounds in this class have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors.
  • Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
  • Anticancer Potential : The compound's structure suggests it may serve as a photosensitizing agent in cancer therapy.

Materials Science

In addition to its medicinal applications, this compound is being explored for its potential in developing new materials. Its unique electronic and optical properties make it suitable for applications in various industrial contexts.

Table 1: Synthetic Methods for 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

MethodDescriptionReferences
Gould–JacobClassical synthesis method using specific reagents
FriedländerInvolves the condensation of an amine with a ketone
Transition Metal-CatalyzedModern approach utilizing metal catalysts
Green Chemistry ApproachesEnvironmentally friendly synthesis techniques

Table 2: Biological Activities of Derivatives

Activity TypeDescriptionReferences
Anti-inflammatorySelective COX-2 inhibitors
AntimicrobialEfficacy against bacterial strains
AnticancerPotential as a photosensitizer

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of synthesized derivatives of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, warranting further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with topoisomerases, enzymes that regulate DNA topology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline with key analogs, highlighting substituents, molecular weights, logP values, and biological activities.

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Biological Activities Reference
3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 8: Methyl C₁₈H₁₃FN₃ 290.32 ~5.8* Anti-inflammatory, potential CNS activity
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 8: Ethoxy C₁₈H₁₄FN₃O 307.33 6.16 Not reported (structural analog)
3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3: 4-Ethylphenyl; 8: Fluoro C₂₄H₁₈FN₃ 367.42 6.16 Anticancer screening
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-Methylphenyl; 8: Ethyl C₂₅H₂₀FN₃ 381.45 6.57 High lipophilicity, potential CNS targets
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: Amino; 4: 4-Hydroxyphenylamino C₁₆H₁₂N₆O 304.31 2.5 Anti-inflammatory (IC₅₀: 0.12 µM vs. LPS-induced NO)
Key Observations:
  • Lipophilicity : The 3-(4-fluorophenyl)-8-methyl derivative exhibits moderate logP (~5.8), balancing membrane permeability and solubility. Ethyl or ethoxy groups at position 8 (e.g., 307.33 and 381.45 Da compounds) increase logP (>6), enhancing blood-brain barrier penetration but risking solubility limitations .
  • Bioisosteric Replacements : Replacing the methyl group with ethoxy () or ethyl () alters metabolic stability. Ethoxy groups may introduce hydrogen-bonding capacity, while ethyl enhances steric bulk.
  • Fluorine Impact : Fluorine at the 4-position of the phenyl ring (common in all analogs) improves electronegativity and resistance to oxidative metabolism, a feature critical for prolonged half-life .

Biological Activity

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is C23H15F2N3C_{23}H_{15}F_2N_3. Its structure includes a pyrazole ring fused to a quinoline system, characterized by the presence of two 4-fluorophenyl groups and a methyl group. This unique structural arrangement contributes to its biological activity.

Biological Activity Overview

Research has indicated that pyrazoloquinolines exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation. For instance, compounds similar to 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and NCI-H460.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anticancer Studies

A significant study assessed the anticancer potential of pyrazoloquinoline derivatives. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.01μM0.01\,\mu M to 31.5μM31.5\,\mu M against different cancer cell lines (Table 1).

CompoundCell LineIC50 (μM)Reference
Compound AMCF-70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

Antimicrobial Studies

In another study focusing on antimicrobial activity, compounds derived from pyrazoloquinolines were screened against various bacterial strains. The results showed enhanced activity with specific substitutions on the phenyl ring (Table 2).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli15 μg/mL
Compound ES. aureus10 μg/mL

The mechanism through which 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exerts its biological effects may involve the inhibition of key cellular pathways associated with cancer progression and microbial resistance. For instance, some studies suggest that these compounds may act by disrupting microtubule formation or inhibiting specific kinases involved in cell cycle regulation.

Case Studies

A notable case study examined the cardioprotective effects of related quinoline derivatives in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. The study found that certain derivatives maintained higher viable cell rates when co-treated with doxorubicin, highlighting their potential therapeutic benefits beyond anticancer properties (Table 3).

CompoundCell Viability (%)Reference
Compound F81.6 ± 3.7%
Compound G87.5 ± 4.3%

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • HPLC : Purity assessment (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : Molecular weight verification (e.g., HRMS for exact mass) .

How is the three-dimensional structure of this compound resolved, and what analytical methods address crystallographic ambiguities?

Q. Basic Research Focus

  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and torsional relationships. For example, orthorhombic crystal systems (space group P212121) are common in pyrazoloquinolines .
  • Complementary Techniques :
    • DFT Calculations : Validate experimental crystallographic data .
    • Solid-State NMR : Resolves dynamic disorder in substituents (e.g., trifluoromethyl groups) .

Advanced Consideration :
Discrepancies between X-ray and solution-phase NMR data may arise due to crystal packing effects or solvent-induced conformational changes . Cross-validation with computational models (e.g., molecular dynamics simulations) is recommended .

How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

Q. Advanced Research Focus

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Catalyst Screening : Pd-based catalysts for Suzuki coupling achieve >80% yield, while Cu(I)-catalyzed azide-alkyne cycloaddition enhances regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side-product formation .

Data-Driven Approach :
Use Design of Experiments (DoE) to statistically optimize variables (temperature, catalyst loading, solvent ratio) .

How do researchers resolve contradictions in structural data across studies (e.g., substituent positioning)?

Q. Advanced Research Focus

  • Multi-Technique Validation : Combine X-ray crystallography with 2D NMR (e.g., NOESY for spatial proximity of substituents) .
  • Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous NOE signals in crowded aromatic regions .
  • Crystallographic Refinement : Address disorder in substituents (e.g., trifluoromethyl groups) using occupancy factor adjustments .

Case Study :
In 1-(3-chlorophenyl) analogs, C–H···π interactions in crystal packing were misinterpreted as electronic effects until validated via DFT .

How should discrepancies in reported biological activity (e.g., IC₅₀ variability) be analyzed?

Q. Advanced Research Focus

  • Assay Standardization :
    • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differential receptor expression .
    • Control Compounds : Use reference inhibitors (e.g., Celecoxib for COX-2) to calibrate activity .
  • Metabolic Stability : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated), which may inflate IC₅₀ values .
  • Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate assay interference (e.g., fluorescence quenching) .

Example : A study reported IC₅₀ = 2.1 µM for COX-2 inhibition, while another found 5.8 µM due to differing incubation times .

What methodologies identify the biological targets and mechanisms of action for this compound?

Q. Advanced Research Focus

  • Target Deconvolution :
    • Pull-Down Assays : Biotinylated analogs capture binding proteins from cell lysates .
    • Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects .
  • Mechanistic Studies :
    • Molecular Docking : Predict binding to COX-2’s hydrophobic pocket, validated by mutagenesis (e.g., Arg120Ala reduces affinity) .
    • Transcriptomics : RNA-seq reveals downstream pathways (e.g., NF-κB suppression in anti-inflammatory assays) .

How is the therapeutic potential of this compound evaluated preclinically?

Q. Advanced Research Focus

  • In Vitro Models :
    • 3D Tumor Spheroids : Assess penetration and efficacy in hypoxic cores .
    • Primary Cell Co-Cultures : Test selectivity between cancerous and normal fibroblasts .
  • In Vivo Models :
    • Xenograft Mice : Dose optimization (e.g., 10–50 mg/kg/day) with PK/PD monitoring .
    • Toxicology : Liver enzyme (ALT/AST) and renal function (creatinine) profiling .
  • Formulation Strategies :
    • Nanoencapsulation : Improve bioavailability using PEGylated liposomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.